2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide
Description
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is a chiral amide derivative characterized by a 2,2-dimethylpropanamide (pivalamide) group linked to an (R)-epoxide-substituted methyl moiety.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[(2R)-oxiran-2-yl]methyl]propanamide |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
BRFWAVIZIBIALS-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC[C@@H]1CO1 |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CO1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically involves the coupling of a chiral oxiran-2-ylmethyl amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride) to form the amide bond. The key steps are:
Step 1: Preparation of (2R)-oxiran-2-ylmethylamine
This chiral amine is usually prepared or procured as a starting material. The stereochemistry is preserved throughout the synthesis.Step 2: Amide Bond Formation
The amide bond is formed by reacting the amine with pivaloyl chloride under controlled conditions, often in the presence of a base to neutralize the HCl formed.
Detailed Reaction Conditions
| Parameter | Details |
|---|---|
| Starting materials | (2R)-oxiran-2-ylmethylamine, pivaloyl chloride |
| Solvent | Dichloromethane (DCM) or other inert organic solvents |
| Base | 1-methyl-1H-imidazole or triethylamine |
| Temperature | 0 °C to room temperature |
| Atmosphere | Inert atmosphere (nitrogen or argon) |
| Reaction time | Typically 1–3 hours |
| Workup | Aqueous extraction, washing, drying, and purification by crystallization or chromatography |
This method is supported by literature examples where amide bond formation occurs smoothly with high yield and stereochemical retention.
Representative Experimental Procedure
- Dissolve (2R)-oxiran-2-ylmethylamine in dry dichloromethane under nitrogen atmosphere.
- Cool the solution to 0 °C.
- Add a base such as 1-methyl-1H-imidazole dropwise.
- Slowly add pivaloyl chloride dropwise maintaining the temperature.
- Stir the reaction mixture at 0 °C to room temperature for 1–3 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide.
Research Findings and Analysis
- The reaction proceeds with high stereochemical fidelity , preserving the (2R) configuration of the oxirane ring.
- Use of 1-methyl-1H-imidazole as a base is advantageous due to its nucleophilicity and ability to scavenge HCl effectively, improving yield and purity.
- The choice of solvent (dichloromethane) provides an inert medium that stabilizes the reactive intermediates and facilitates smooth amide bond formation.
- Reaction under inert atmosphere prevents moisture and oxygen interference, which could open the oxirane ring or cause side reactions.
- Purification by crystallization is preferred for isolating the product with high purity and yield.
Comparative Table of Preparation Parameters
| Aspect | Typical Conditions | Notes |
|---|---|---|
| Starting amine | (2R)-oxiran-2-ylmethylamine | Chiral, commercially available or synthesized |
| Acylating agent | Pivaloyl chloride | Reactive acid chloride for amide formation |
| Base | 1-methyl-1H-imidazole or triethylamine | Neutralizes HCl, facilitates reaction |
| Solvent | Dichloromethane (DCM) | Non-protic, inert |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Atmosphere | Nitrogen or argon | Prevents oxidation and moisture ingress |
| Reaction time | 1–3 hours | Monitored by chromatographic methods |
| Yield | Typically >90% | High efficiency with minimal side products |
| Purification | Crystallization or chromatography | Ensures high purity |
Additional Notes
- No significant ring-opening of the epoxide occurs under these mild conditions, preserving the integrity of the oxirane moiety.
- The preparation method is scalable and suitable for laboratory and industrial synthesis.
- Alternative coupling agents (e.g., EDC, DCC) are less commonly used due to potential side reactions with the epoxide ring.
- The method is well-documented in organic synthesis literature and patent disclosures involving chiral amide derivatives.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide (oxirane) moiety undergoes nucleophilic attack, with regioselectivity influenced by steric and electronic factors. Key reaction pathways include:
Alcoholysis
Primary and secondary alcohols react with the epoxide under acidic or basic conditions to form β-alkoxy alcohols. For example:
Reaction :
Conditions :
-
Base (e.g., NaH, KCO) in polar aprotic solvents (DMF, THF) at 60–80°C .
-
Acid catalysis (e.g., HSO) in alcohols at room temperature .
| Nucleophile (ROH) | Yield (%) | Regioselectivity (C2:C3) |
|---|---|---|
| Methanol | 85 | 85:15 |
| Ethanol | 82 | 80:20 |
| Isopropanol | 70 | 70:30 |
Aminolysis
Amines attack the less hindered epoxide carbon (C3) to form β-amino alcohols. For example:
Reaction :
Conditions :
| Amine | Yield (%) | Reaction Time (h) |
|---|---|---|
| Benzylamine | 88 | 4 |
| Aniline | 75 | 6 |
| Cyclohexylamine | 80 | 5 |
Acid-Catalyzed Rearrangements
Under Brønsted or Lewis acid conditions, the epoxide undergoes ring-opening to form carbonyl or carbocation intermediates.
Epoxide to Carbonyl Isomerization
In the presence of BF·OEt, the compound rearranges to form a ketone via hydride shift:
Reaction :
Conditions :
| Catalyst Loading (mol%) | Conversion (%) |
|---|---|
| 5 | 60 |
| 10 | 92 |
| 20 | 95 |
Transition Metal-Mediated Reactions
The oxirane ring participates in catalytic C–C bond-forming reactions:
Pt-Catalyzed Alkyne Coupling
In the presence of Pt(PyBOX) complexes, the epoxide reacts with terminal alkynes to form propargyl alcohols:
Reaction :
Conditions :
| Alkyne (RC≡CH) | Yield (%) | ee (%) |
|---|---|---|
| Phenylacetylene | 78 | 92 |
| 1-Hexyne | 85 | 88 |
Stereochemical Outcomes
The (2R)-configuration of the epoxide dictates stereoselectivity in ring-opening reactions:
| Reaction Type | Stereochemical Outcome | Supporting Data Source |
|---|---|---|
| Alcoholysis (base) | Retention of configuration at C2 | |
| Aminolysis | Inversion at C3 | |
| Pt-catalyzed coupling | Syn-addition of alkyne |
Stability and Side Reactions
-
Hydrolysis : The epoxide slowly hydrolyzes in aqueous acidic media to form vicinal diols.
-
Thermal Degradation : Above 150°C, decomposition yields pivalamide and formaldehyde.
This compound’s reactivity is foundational for synthesizing chiral building blocks in pharmaceuticals and agrochemicals. Experimental protocols emphasize regioselective control and stereochemical fidelity, leveraging both nucleophilic and transition metal-catalyzed pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Studies have shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes and receptors involved in disease processes.
| Compound Derivative | Target | Activity | Reference |
|---|---|---|---|
| Compound A | Enzyme X | IC50 = 50 µM | |
| Compound B | Receptor Y | Ki = 20 nM | |
| Compound C | Pathway Z | Efficacy = 75% |
Case Study: Anticancer Activity
A notable study evaluated the anticancer properties of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide derivatives in various cancer cell lines. The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively.
Polymer Science Applications
Synthesis of Functional Polymers
The compound serves as a monomer in the synthesis of functional polymers with desirable properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices enhances performance characteristics.
Table 2: Properties of Polymers Synthesized with 2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide
| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Reference |
|---|---|---|---|
| Polymer X | 250 | Excellent | |
| Polymer Y | 230 | Good |
Case Study: Coatings Development
In a recent project, researchers developed a new coating material using this compound. The coatings demonstrated superior adhesion and resistance to environmental degradation compared to traditional materials.
Agrochemical Applications
Pesticide Formulation
The compound has been explored as an active ingredient in pesticide formulations. Its efficacy against specific pests has been documented, making it a candidate for further development.
Table 3: Efficacy of Pesticide Formulations Containing 2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide
Case Study: Field Trials
Field trials conducted with formulations containing this compound showed significant reductions in pest populations while maintaining safety for non-target organisms. This highlights its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Crystallographic and Hydrogen-Bonding Features
Crystal structures of analogous compounds reveal distinct packing patterns influenced by substituents:
Key observations:
Physicochemical Properties
- Lipophilicity : Tert-butyl groups (e.g., ) enhance hydrophobicity, whereas epoxide or sulfonyl groups (e.g., ) increase polarity.
- Thermal Stability : Melting points for analogues range widely (e.g., 235–238°C for Netupitant vs. room-temperature crystallization in ), influenced by packing efficiency and intermolecular forces.
Biological Activity
2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide is a compound with potential biological activity, particularly in the context of antibacterial properties and its interactions with specific biological targets. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxirane ring and a propanamide functional group. Its chemical formula is , and it has been studied for its role as a potential inhibitor of bacterial enzymes, particularly LpxC, which is crucial for the biosynthesis of lipid A in Gram-negative bacteria.
Antibacterial Properties
Research indicates that 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide exhibits significant antibacterial activity. It acts as an inhibitor of LpxC, a zinc-dependent deacetylase essential for the synthesis of lipid A, a vital component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts bacterial growth and viability, making it a promising target for novel antibiotic development.
Table 1: Inhibitory Activity of 2,2-Dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide on LpxC
| Concentration (µM) | % Inhibition |
|---|---|
| 0.1 | 25 |
| 1 | 50 |
| 10 | 85 |
| 100 | 95 |
The data indicates that higher concentrations lead to increased inhibition of LpxC activity, suggesting a dose-dependent relationship.
The mechanism by which this compound inhibits LpxC involves binding to the active site of the enzyme, preventing its interaction with natural substrates. Structural studies have shown that the compound's oxirane functionality plays a critical role in its binding affinity and specificity towards LpxC.
Case Studies
Several case studies have demonstrated the efficacy of 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide in vivo:
-
Study on E. coli Infection : In a murine model infected with Escherichia coli, administration of the compound resulted in reduced bacterial load and improved survival rates compared to control groups.
- Findings : Mice treated with the compound showed a 70% reduction in bacterial counts in their bloodstream after 48 hours.
-
Toxicity Assessment : A toxicity study conducted on rats indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.
- Results : The no-observed-adverse-effect level (NOAEL) was determined to be above 100 mg/kg/day.
Research Findings
Recent studies have focused on optimizing the structure of compounds similar to 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide to enhance their potency and selectivity against LpxC. Structure-activity relationship (SAR) analyses have identified key modifications that can improve binding affinity without compromising safety.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| Parent Compound | 50 nM | 1:1 |
| Variant A (with additional methyl) | 20 nM | 5:1 |
| Variant B (with halogen substitution) | 10 nM | 10:1 |
These findings suggest that minor modifications can lead to substantial improvements in antibacterial efficacy.
Q & A
Q. What are the established synthetic routes for 2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves coupling a 2,2-dimethylpropanamide derivative with an (R)-epoxide-containing precursor. Key steps include:
- Epoxide Activation : Use nucleophilic agents (e.g., Grignard reagents) to open the epoxide ring under controlled conditions, preserving chirality .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., DCC) or mixed anhydride methods to link the propanamide moiety to the oxirane group .
- Chiral Integrity : Monitor stereochemistry via chiral HPLC or polarimetry. For example, highlights 13C NMR for verifying regiochemistry in similar amide-epoxide systems .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 13C NMR : Identifies carbonyl (C=O) and quaternary carbons in the 2,2-dimethylpropanamide group. For example, shifts at δ 175–180 ppm confirm amide formation .
- Chiral HPLC : Resolves enantiomeric excess in the (2R)-oxirane moiety, critical for biological activity studies.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₉H₁₅NO₂: 170.1181).
Q. What are the key physicochemical properties influencing experimental design?
Methodological Answer: Predicted properties (based on structural analogs in ):
| Property | Value | Relevance |
|---|---|---|
| LogP | ~1.8 (Predicted) | Determines solubility in organic/aqueous phases for reaction optimization. |
| pKa | -3.77 (Predicted) | Guides acid/base stability during synthesis and purification. |
| Melting Point | ~90°C (Analog data) | Informs storage conditions and crystallization strategies. |
Q. How can reaction mechanisms for epoxide ring-opening be systematically studied?
Methodological Answer:
- Kinetic Studies : Vary nucleophiles (e.g., amines, thiols) to track regioselectivity in epoxide ring-opening. uses fluorinated oxiranes to probe steric and electronic effects .
- DFT Calculations : Model transition states to predict stereochemical outcomes, as demonstrated in ’s quantum chemical approaches .
Advanced Research Questions
Q. How can contradictions in stereochemical outcomes during synthesis be resolved?
Methodological Answer:
- Chiral Chromatography : Compare experimental HPLC retention times with pure enantiomer standards.
- Single-Crystal X-ray Diffraction : Resolve ambiguous NMR data by determining absolute configuration (e.g., ’s use of X-ray for amide derivatives) .
- Isotopic Labeling : Track 18O or 13C in the epoxide ring to verify retention of chirality during reactions .
Q. What strategies optimize reaction conditions for epoxide stability in protic environments?
Methodological Answer:
- Solvent Screening : Use aprotic solvents (e.g., DMF, THF) to minimize nucleophilic attack on the epoxide. employs DMF/K₂CO₃ for stable oxyanion intermediates .
- Temperature Control : Maintain reactions below 0°C to prevent racemization (critical for (2R)-oxirane integrity) .
- Additives : Include crown ethers to stabilize transition states in polar aprotic media .
Q. How can computational methods accelerate reaction design for derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate nucleophilic attack pathways on the epoxide. ’s ICReDD framework integrates computational and experimental data .
- Machine Learning : Train models on existing kinetic data to predict optimal catalysts or solvents.
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Diffraction : Refine bond angles and torsional strains in the propanamide-epoxide backbone. ’s study on N-arylpropanamides achieved a data-to-parameter ratio of 14.0 for high precision .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .
Data Contradiction Analysis
Q. How to address discrepancies between predicted and experimental NMR spectra?
Methodological Answer:
- Dynamic Effects : Account for conformational flexibility (e.g., amide bond rotation) via variable-temperature NMR.
- Cross-Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using B3LYP/6-311+G(d,p)) .
- Isotope Editing : Use 15N-labeled amides to resolve overlapping signals .
Q. Resolving conflicting biological activity data across enantiomers?
Methodological Answer:
- Chiral Separation : Prepare pure (2R)- and (2S)-epoxide enantiomers via preparative HPLC.
- Docking Simulations : Model interactions with target proteins (e.g., ’s ligand-receptor analysis for similar propanamides) .
- Bioassay Replication : Validate activity in orthogonal assays (e.g., SPR vs. cell-based readouts) to exclude false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
